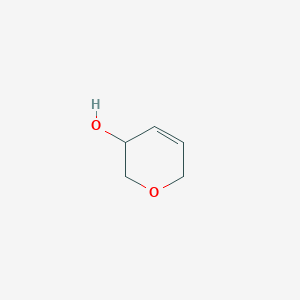

3,6-Dihydro-2H-pyran-3-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dihydro-2H-pyran-3-ol is a chemical compound with the molecular formula C5H8O2 . It is a type of heterocyclic compound, specifically a dihydropyran . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O, one of which is 3,6-dihydro-2H-pyran .

Synthesis Analysis

The synthesis of 3,6-Dihydro-2H-pyran-3-ol involves catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes . The reaction exhibits excellent enantioselectivity, good functional group tolerance, and wide compatibility of diverse 3,6-dihydro-2H-pyran and aldehyde components .Molecular Structure Analysis

The molecular structure of 3,6-Dihydro-2H-pyran-3-ol consists of a six-membered ring with five carbon atoms and one oxygen atom . The average mass of the molecule is 100.116 Da and the monoisotopic mass is 100.052429 Da .Chemical Reactions Analysis

Ethers, such as 3,6-Dihydro-2H-pyran-3-ol, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents .Applications De Recherche Scientifique

Organic Synthesis Intermediates

3,6-Dihydro-2H-pyran-3-OL: serves as a key intermediate in organic synthesis. Its structure is pivotal for constructing complex organic compounds due to its reactivity and stability. The compound can undergo various chemical reactions, including enantioselective synthesis , where it’s used to create chiral molecules with high enantioselectivity . This is crucial for the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.

Hydroxyl Group Protection

In the realm of synthetic chemistry, protecting reactive functional groups is essential to prevent unwanted side reactions3,6-Dihydro-2H-pyran-3-OL is widely utilized as a hydroxyl-protecting reagent . This application is particularly important when synthesizing molecules that contain sensitive hydroxyl groups, which need to be shielded during certain stages of the synthesis process.

Biological Activity Studies

Many dihydro-2H-pyran derivatives, including 3,6-Dihydro-2H-pyran-3-OL , exhibit biological activity . Research into these activities can lead to the development of new pharmaceuticals. The compound’s derivatives are studied for their potential as therapeutic agents, with a focus on their interaction with biological systems.

Enantioselective Catalysis

The compound is used in enantioselective catalysis to produce enantiopure α-substituted 3,6-dihydro-2H-pyrans . This process is significant for creating substances with specific optical activities, which is a critical attribute for drugs and other active molecules in medicinal chemistry.

Radical Cyclization Reactions

3,6-Dihydro-2H-pyran-3-OL: is involved in radical cyclization reactions, a method used to form cyclic structures . These reactions are valuable for constructing diverse cyclic compounds efficiently, which can serve as building blocks for more complex molecules in synthetic organic chemistry.

Synthesis of Natural Compounds

The compound is also instrumental in the synthesis of natural compounds that contain a substituted dihydropyran ring . These natural compounds have various applications, including pharmaceuticals, agrochemicals, and materials science.

Laboratory Research and Development

In laboratory R&D, 3,6-Dihydro-2H-pyran-3-OL is used as a reagent for developing new synthetic pathways and methodologies . Its versatility makes it a valuable tool for chemists exploring novel reactions and compound synthesis.

Medicinal Chemistry Research

Finally, 3,6-Dihydro-2H-pyran-3-OL plays a role in medicinal chemistry research. Its derivatives are explored for their pharmacological properties, contributing to the discovery and development of new drugs with potential benefits for treating various diseases .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3,6-Dihydro-2H-pyran-3-OL is a versatile compound used in organic synthesis and pharmaceutical research . It is often used as a hydroxyl protecting agent . The primary targets of this compound are the hydroxyl groups in various organic molecules, which it protects during synthesis processes .

Mode of Action

The compound interacts with its targets through a process known as alkoxyiodination . This involves the regioselective involvement of the C=C double bond in the presence of crystalline iodine and propargyl alcohol . The resulting β-iodo ethers undergo radical cyclization in the presence of (2S)-1-acetylpyrrolidine-2-carboxylic acid and azobis(isobutyronitrile) (AIBN), leading to the formation of substituted 3,6-dihydro-2H-pyrans .

Biochemical Pathways

The biochemical pathways affected by 3,6-Dihydro-2H-pyran-3-OL involve the cyclization of propargyl β-iodoalkyl ethers . This process leads to the regioselective formation of 3,6-Dihydro-2H-pyran derivatives . The cyclization process is likely facilitated by the hydrolysis of the C–I bond due to contact with atmospheric moisture and water .

Pharmacokinetics

Its molecular weight is 100116 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 3,6-Dihydro-2H-pyran-3-OL is the formation of substituted 3,6-dihydro-2H-pyrans . These compounds are important intermediates in organic synthesis, especially for the protection of alcoholic and phenolic hydroxy groups .

Action Environment

The action of 3,6-Dihydro-2H-pyran-3-OL is influenced by environmental factors such as temperature and the presence of moisture. For instance, the hydrolysis of the C–I bond, a key step in the formation of 3,6-dihydro-2H-pyrans, is facilitated by atmospheric moisture and water . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.

Propriétés

IUPAC Name |

3,6-dihydro-2H-pyran-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVWAXHWELFEAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dihydro-2H-pyran-3-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)

![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)

![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)